3-Geranyl-4-methoxybenzoic acid

描述

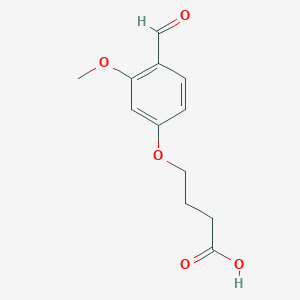

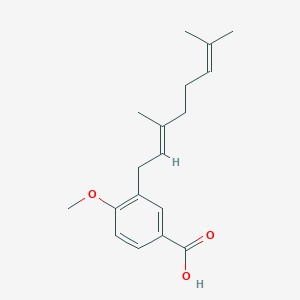

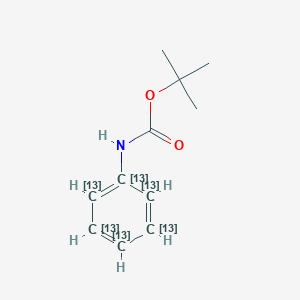

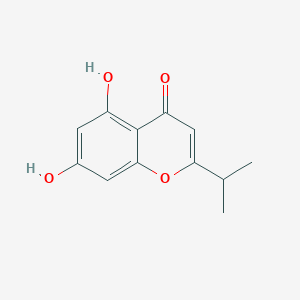

3-Geranyl-4-methoxybenzoic acid is a secondary metabolite that is structurally related to ferulic acid. It is characterized by the presence of a geranyl chain attached to a phenolic group. This compound has been extracted from plants such as Acronychia baueri Schott, belonging to the Rutaceae family. The compound and its derivatives have shown potential as cancer chemopreventive agents, particularly in the prevention of colon and tongue cancers in rats through dietary feeding .

Synthesis Analysis

The synthesis of 3-Geranyl-4-methoxybenzoic acid and its derivatives has been a subject of interest due to its promising pharmacological properties. Although the specific synthesis methods are not detailed in the provided papers, the compound is biosynthetically related to ferulic acid and involves the attachment of a geranyl chain to the phenolic group. Recent reports suggest that novel derivatives of this compound have been synthesized, expanding the potential applications of this molecule .

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-Geranyl-4-methoxybenzoic acid, such as methyl xerophytolate, has been elucidated using spectroscopic methods. These compounds share a common feature of having a geranyl group attached to a hydroxybenzoic acid skeleton. The structure determination of these compounds is crucial for understanding their biological activity and for the synthesis of new derivatives with potential pharmacological applications .

Chemical Reactions Analysis

The chemical reactions involving 3-Geranyl-4-methoxybenzoic acid have not been explicitly described in the provided papers. However, the compound's reactivity can be inferred from its structural similarity to other phenolic compounds. The presence of the methoxy and geranyl groups may influence its reactivity, particularly in the formation of derivatives that could enhance its biological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Geranyl-4-methoxybenzoic acid are not directly reported in the provided papers. However, as a secondary metabolite with a phenolic structure, it is likely to possess properties such as moderate solubility in organic solvents and stability under standard conditions. The geranyl chain may contribute to its lipophilicity, which can be relevant for its interaction with biological membranes and its overall bioactivity .

Relevant Case Studies

The most notable case study involving 3-Geranyl-4-methoxybenzoic acid is its role in cancer chemoprevention. The ethyl ester derivative of this compound has demonstrated significant biological effects, such as the prevention of colon and tongue cancers in rat models. These findings suggest that 3-Geranyl-4-methoxybenzoic acid and its derivatives could be promising candidates for the development of chemopreventive drugs for various types of cancer .

科学研究应用

合成和表征

- 已研究了生合成蒎烯醚,包括3-蒎烯-4-甲氧基苯甲酸衍生物,突出它们的反应性和在合成复杂有机化合物中的潜力(Baek, Perry, & Weavers, 1998)。

- 已鉴定并进行了结构分析新西兰苔藓中的蒎烯苯醚,包括3-蒎烯-4-甲氧基苯甲酸衍生物(Baek, Perry, Weavers, & Tangney, 1998)。

生物和化学性质

- 对香精分子(如4-羟基-3-甲氧基苯甲酸)封装到分层无机纳米颗粒中的研究探讨了受控释放应用,表明在食品科学和材料工程中的潜在用途(Mi-Mi Hong, Jae-Min Oh, & J. Choy, 2008)。

- 对梅花柑提取物结构的修订,包括与3-蒎烯-4-甲氧基苯甲酸类似的化合物,为化学复杂性和化学工程以及制药应用的潜力提供了见解(B. Balgir, L. Mander, & S. Mander, 1973)。

- 从Xerophyta plicata中分离出3-蒎烯-4-羟基苯甲酸衍生物,展示了对潜在应用于药理学或生物化学的新型次生代谢产物的探索(C. Riehl, Â. C. Pinto, & J. D. Figueroa-Villar, 2006)。

酶学和生化研究

- 来自Lithospermum erythrorhizon的4-羟基苯甲酸3-蒎烯基转移酶的研究详细描述了涉及化合物如3-蒎烯-4-甲氧基苯甲酸的酶促过程,有助于理解植物中的生化途径(A. Mühlenweg, Melzer, Shu‐Ming Li, & Heide, 1998)。

分析化学应用

- 香草酸的振动和表面增强拉曼光谱,一个结构相关化合物,表明在低浓度下检测类似化合物如3-蒎烯-4-甲氧基苯甲酸的分析应用潜力(E. Clavijo, J. Menendez, & R. Aroca, 2008)。

安全和危害

属性

IUPAC Name |

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-13(2)6-5-7-14(3)8-9-15-12-16(18(19)20)10-11-17(15)21-4/h6,8,10-12H,5,7,9H2,1-4H3,(H,19,20)/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSAYXMNBDVWDA-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC(=C1)C(=O)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=CC(=C1)C(=O)O)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Geranyl-4-methoxybenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)